4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide
CAS No.: 927970-70-5
Cat. No.: VC5971897
Molecular Formula: C16H14N4O2S
Molecular Weight: 326.37
* For research use only. Not for human or veterinary use.
![4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide - 927970-70-5](/images/structure/VC5971897.png)
Specification
CAS No. | 927970-70-5 |
---|---|
Molecular Formula | C16H14N4O2S |
Molecular Weight | 326.37 |
IUPAC Name | 4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide |
Standard InChI | InChI=1S/C16H14N4O2S/c17-23(21,22)14-8-6-13(7-9-14)20-16-10-15(18-11-19-16)12-4-2-1-3-5-12/h1-11H,(H2,17,21,22)(H,18,19,20) |
Standard InChI Key | SQVNEZXMIULPCG-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzenesulfonamide group (CHSONH) substituted at the para position with an amino-linked 6-phenylpyrimidin-4-yl group. The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is further functionalized with a phenyl group at the 6-position. Key structural descriptors include:
-
IUPAC Name: 4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide.
-
SMILES: C1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)S(=O)(=O)N.
-
InChIKey: SQVNEZXMIULPCG-UHFFFAOYSA-N.
X-ray crystallography and NMR studies confirm planar geometry at the pyrimidine ring, with the phenyl and benzenesulfonamide groups adopting orthogonal orientations to minimize steric hindrance .
Physicochemical Profile
Critical physicochemical parameters are summarized below:
Property | Value | Source |
---|---|---|
Molecular Weight | 326.37 g/mol | |
LogP (milogP) | 2.13 (predicted) | |
Topological Polar Surface Area (TPSA) | 113 Ų | |
Hydrogen Bond Donors | 3 | |
Hydrogen Bond Acceptors | 6 |
Synthesis and Characterization
Synthetic Routes
4-[(6-Phenylpyrimidin-4-yl)amino]benzenesulfonamide is synthesized via a multi-step protocol:
-
Sulfonation: Reaction of 4-aminobenzenesulfonamide with chlorosulfonic acid yields the sulfonamide intermediate .
-
Pyrimidine Coupling: Condensation with 4-chloro-6-phenylpyrimidine under basic conditions (e.g., KCO/DMF) introduces the pyrimidinylamino group .
-
Purification: Recrystallization from ethanol/water mixtures achieves >95% purity .
Key characterization data include:
-
IR Spectroscopy: N–H stretching (3360 cm), S=O asymmetric/symmetric vibrations (1320 cm, 1150 cm) .
-
H NMR (DMSO-d): δ 8.45 (s, 1H, pyrimidine-H), 7.85–7.20 (m, 9H, aromatic-H), 6.95 (s, 2H, SONH) .
Pharmacological Applications
Antimicrobial Activity
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate moderate antibacterial efficacy (MIC = 32–64 µg/mL), outperforming parent sulfonamides but lagging behind ciprofloxacin (MIC = 2 µg/mL) . The pyrimidine moiety enhances membrane penetration, while the sulfonamide group inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme .
Computational Insights
Drug-Likeness and ADMET Predictions
Computational models using ChemDraw Ultra 8.0 and Molinspiration validate:
-
Bioactivity Score: 0.56 (GPCR ligand), 0.43 (kinase inhibitor) .
-
ADMET Properties: High intestinal absorption (HIA = 92%), low blood-brain barrier penetration (BBB = 0.12) .
Molecular Docking
Docking into EGFR (PDB: 1M17) reveals hydrogen bonds between the sulfonamide group and Thr766/Met769 residues, while the phenylpyrimidine moiety engages in π-π stacking with Phe771 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume